(5-Fluoro-2-(piperidin-4-yl)pyridin-4-yl)boronic acid
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Overview
Description
(5-Fluoro-2-(piperidin-4-yl)pyridin-4-yl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a fluorinated pyridine ring with a piperidine substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Fluoro-2-(piperidin-4-yl)pyridin-4-yl)boronic acid typically involves the following steps:
Formation of the Fluorinated Pyridine Ring: The fluorinated pyridine ring can be synthesized through various methods, including the nucleophilic substitution of halogenated pyridines with fluoride ions.
Introduction of the Piperidine Substituent: The piperidine ring can be introduced via nucleophilic substitution reactions, where a suitable piperidine derivative reacts with the fluorinated pyridine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
(5-Fluoro-2-(piperidin-4-yl)pyridin-4-yl)boronic acid can undergo various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Reduced derivatives of the pyridine or piperidine rings.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
(5-Fluoro-2-(piperidin-4-yl)pyridin-4-yl)boronic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in Suzuki-Miyaura coupling reactions.
Medicine: It may serve as a precursor for the development of drugs targeting specific biological pathways.
Industry: The compound can be used in the development of advanced materials, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of (5-Fluoro-2-(piperidin-4-yl)pyridin-4-yl)boronic acid depends on its application. In Suzuki-Miyaura coupling reactions, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form a new carbon-carbon bond . In biological applications, the compound may interact with specific molecular targets, such as enzymes or receptors, through its boronic acid group .
Comparison with Similar Compounds
Similar Compounds
(5-Fluoro-2-(piperidin-4-yl)pyridin-3-yl)boronic acid: Similar structure but with the boronic acid group at a different position on the pyridine ring.
(5-Fluoro-2-(piperidin-4-yl)pyridin-2-yl)boronic acid: Another positional isomer with different reactivity and properties.
(5-Fluoro-2-(piperidin-4-yl)pyridin-4-yl)boronic ester: An ester derivative with different chemical properties.
Uniqueness
(5-Fluoro-2-(piperidin-4-yl)pyridin-4-yl)boronic acid is unique due to its specific substitution pattern, which can influence its reactivity and interactions in chemical and biological systems. The presence of the fluorine atom and the piperidine ring can also impart unique electronic and steric properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C10H14BFN2O2 |
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Molecular Weight |
224.04 g/mol |
IUPAC Name |
(5-fluoro-2-piperidin-4-ylpyridin-4-yl)boronic acid |
InChI |
InChI=1S/C10H14BFN2O2/c12-9-6-14-10(5-8(9)11(15)16)7-1-3-13-4-2-7/h5-7,13,15-16H,1-4H2 |
InChI Key |
IFIYFFRMBPEMSK-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=NC=C1F)C2CCNCC2)(O)O |
Origin of Product |
United States |
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